molecular formula C7H16Cl2F2N2 B13000075 (R)-(5,5-Difluoro-1-methylpiperidin-2-yl)methanaminedihydrochloride

(R)-(5,5-Difluoro-1-methylpiperidin-2-yl)methanaminedihydrochloride

Cat. No.: B13000075
M. Wt: 237.12 g/mol
InChI Key: NRRFFWATFXNZFN-QYCVXMPOSA-N
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Description

®-(5,5-Difluoro-1-methylpiperidin-2-yl)methanaminedihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring substituted with difluoro and methyl groups, making it a unique structure with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(5,5-Difluoro-1-methylpiperidin-2-yl)methanaminedihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of Difluoro Groups: Fluorination reactions are employed to introduce difluoro groups at specific positions on the piperidine ring.

    Methylation: Methyl groups are introduced using methylating agents under controlled conditions.

    Formation of Methanamine: The methanamine group is introduced through amination reactions.

    Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-(5,5-Difluoro-1-methylpiperidin-2-yl)methanaminedihydrochloride involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, resulting in different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups on the piperidine ring are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

®-(5,5-Difluoro-1-methylpiperidin-2-yl)methanaminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-(5,5-Difluoro-1-methylpiperidin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Methylpiperidin-2-ylmethanamine: Lacks the difluoro groups, resulting in different chemical properties.

    ®-5-Fluoro-1-methylpiperidin-2-ylmethanamine: Contains only one fluorine atom, leading to variations in reactivity and biological activity.

    ®-1-Methylpiperidin-2-ylmethanamine hydrochloride: Similar structure but without the difluoro groups, affecting its overall properties.

Uniqueness

The presence of difluoro groups in ®-(5,5-Difluoro-1-methylpiperidin-2-yl)methanaminedihydrochloride imparts unique chemical and biological properties, making it distinct from other similar compounds. These properties can be leveraged for specific applications in research and industry.

Properties

Molecular Formula

C7H16Cl2F2N2

Molecular Weight

237.12 g/mol

IUPAC Name

[(2R)-5,5-difluoro-1-methylpiperidin-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C7H14F2N2.2ClH/c1-11-5-7(8,9)3-2-6(11)4-10;;/h6H,2-5,10H2,1H3;2*1H/t6-;;/m1../s1

InChI Key

NRRFFWATFXNZFN-QYCVXMPOSA-N

Isomeric SMILES

CN1CC(CC[C@@H]1CN)(F)F.Cl.Cl

Canonical SMILES

CN1CC(CCC1CN)(F)F.Cl.Cl

Origin of Product

United States

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